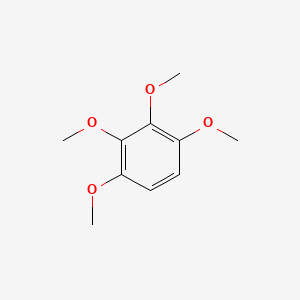

1,2,3,4-Tetramethoxybenzene

Overview

Description

1,2,3,4-Tetramethoxybenzene is a chemical compound that is a derivative of benzene with four methoxy groups attached to it. While the provided papers do not directly discuss 1,2,3,4-tetramethoxybenzene, they do provide insights into the synthesis, structure, and properties of similar tetrasubstituted benzene derivatives, which can be used to infer some aspects of 1,2,3,4-tetramethoxybenzene.

Synthesis Analysis

The synthesis of tetrasubstituted benzene derivatives often involves the use of nucleophilic aromatic substitution or other substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the preparation of 1,2,3,4-tetramethoxy-5-methylbenzene was described using a modified brominating agent and chloromethylation followed by reductive dehalogenation . These methods could potentially be adapted for the synthesis of 1,2,3,4-tetramethoxybenzene.

Molecular Structure Analysis

The molecular structure of tetrasubstituted benzenes can be determined using techniques such as X-ray crystallography and electron diffraction. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, revealing a slight deviation from D6h symmetry . The structure of a complex involving 1,2,3,5-tetramethoxybenzene was determined by X-ray diffraction, showing that the molecules form columns with short distances between molecular planes . These findings suggest that 1,2,3,4-tetramethoxybenzene would also have a well-defined molecular structure that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of tetrasubstituted benzene derivatives can vary depending on the substituents. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium gave more crowded dibutyl and diphenyl derivatives . The electrochemical behavior of 1,2,4,5-tetramethoxybenzene in Li-ion batteries was also studied, indicating its potential as a redox shuttle . These studies provide a basis for understanding the reactivity of 1,2,3,4-tetramethoxybenzene in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrasubstituted benzenes are influenced by their molecular structure and substituents. The vibrational spectra of 1,2,3,5-tetramethoxybenzene were analyzed using various spectroscopic techniques, revealing information about the librational modes of the methoxy groups . The redox properties of bis(dimesitylphosphino) derivatives were investigated through electrochemical measurements . Additionally, the crystal structure of 1,2,3,5-tetrafluorobenzene highlighted the role of weak intermolecular interactions in the packing of non-polar compounds . These insights can be used to predict the behavior of 1,2,3,4-tetramethoxybenzene under different conditions.

Scientific Research Applications

1. Use in Li-ion Batteries

1,2,4,5-Tetramethoxybenzene has been investigated for its potential in Li-ion batteries. It was tested as a shuttle molecule in combination with a LiFePO4 cathode material, suggesting its effectiveness in preventing overcharging of batteries based on this cathode material (Pirnat, Gaberšček, & Dominko, 2013).

2. Methyl Rotation in Neutron Scattering and Vibrational Spectra

The structure and vibrational spectra of 1,2,3,5-tetramethoxybenzene were examined using neutron scattering and other techniques. This study provided insights into the librational modes of methoxy groups in the crystalline state (Pawlukojć et al., 2008).

3. Fluorescence Properties

1,2,4,5-Tetramethoxybenzene exhibited dual fluorescence in 77 K matrices. This property was explored using fluorescence polarization to understand the transitions and bending motions of methoxyl groups (Ichinose et al., 2004).

4. Synthesis for Coenzyme Q Homologs

A new process for preparing 1,2,3,4‐tetramethoxy‐5‐methylbenzene, a key intermediate for coenzyme Q homologs, was developed, highlighting its potential in pharmaceutical applications (Yang, Weng, & Zheng, 2006).

5. Weak Hydrogen Bonds in Methoxy-Substituted Distyrylbenzenes

Research on E,E-1,4-Bis[2-(2,4,6-trimethoxyphenyl)ethenyl]-2,3,5,6-tetramethoxybenzene explored the balance between CH···n(O) hydrogen bonds and −OCH3−π interactions. This study contributed to understanding the weak hydrogen bonding in methoxy-substituted compounds (Velde, Geise, & Blockhuys, 2006).

properties

IUPAC Name |

1,2,3,4-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNHIJXDZKTWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944046 | |

| Record name | 1,2,3,4-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetramethoxybenzene | |

CAS RN |

21450-56-6 | |

| Record name | 1,2,3,4-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pile-fermentation affect the aroma profile of Pu-erh tea, specifically regarding 1,2,3,4-Tetramethoxybenzene?

A: Research indicates that 1,2,3,4-Tetramethoxybenzene is a significant odorant in ripened Pu-erh tea (RIPT) and undergoes remarkable changes during the pile-fermentation process. [] This suggests that the fermentation process contributes to the formation and increase of this compound, leading to the characteristic aroma of RIPT, described as "stale" and "musty." [] In contrast, raw Pu-erh tea (RAPT), which doesn't undergo the same fermentation, exhibits a different aroma profile dominated by floral, sweet, and woody notes, primarily attributed to terpene alcohols, terpene ketones, and phenolic compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)